Deoxylimonin

Description

Significance of Limonoids in Academic Research

The academic intrigue surrounding limonoids stems from their wide array of pharmacological activities. Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, and insecticidal agents. nih.govnih.gov This broad spectrum of bioactivity has made limonoids a focal point for natural product chemists and pharmacologists seeking to discover and develop new therapeutic agents. The study of these compounds contributes to a deeper understanding of plant biochemistry and the chemical defenses of plants against herbivores and pathogens.

Historical Context of Desoxylimonin Discovery and Research Trajectory

The history of limonoid research dates back to the 19th century with the isolation of limonin (B1675406), the bitter principle in citrus. While the precise first isolation and characterization of Desoxylimonin are not as prominently documented, its presence was known by the mid-20th century. Notably, a 1946 publication by Geissman and Tulagin detailed a chemical synthesis starting from Desoxylimonin, indicating its availability to the scientific community at that time. nih.gov

The research trajectory for Desoxylimonin has evolved from its initial identification as a constituent of citrus to more recent investigations into its specific biological effects. Early studies on citrus limonoids were often driven by the food industry's desire to understand and mitigate the bitterness in citrus juices. However, the focus has increasingly shifted towards the pharmacological potential of individual limonoids. A notable surge in interest has centered on the anti-proliferative and anti-inflammatory properties of Desoxylimonin and its chemically modified derivatives. A 2020 study, for instance, highlighted the potent anti-inflammatory and analgesic effects of a synthetically derived desoxylimonin δ-lactam, demonstrating a modern research trajectory focused on enhancing its therapeutic properties through medicinal chemistry.

Scope and Objectives of the Academic Review on Desoxylimonin

This academic review is dedicated to a comprehensive and focused examination of the chemical compound Desoxylimonin. The primary objectives are to:

Situate Desoxylimonin within the broader context of the limonoid class of natural products.

Present the known historical milestones in the study of Desoxylimonin.

Detail the reported research findings concerning its biological activities, with a specific focus on its anti-cancer and anti-inflammatory properties.

This review will synthesize information from various scientific studies to provide a detailed and scientifically accurate overview of the current state of knowledge on Desoxylimonin, excluding any clinical dosage or safety information.

Detailed Research Findings

Scientific investigations into Desoxylimonin have revealed its potential in modulating key biological pathways, particularly those involved in cancer cell proliferation and inflammation.

Anti-Proliferative Activity

Desoxylimonin has been identified as an inhibitor of human breast cancer cell growth. In a study evaluating the effects of various citrus limonoids, Desoxylimonin demonstrated anti-proliferative activities against breast cancer cell lines.

Anti-Proliferative Activity of Desoxylimonin

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| Desoxylimonin | Breast Cancer Cells | Inhibition of cell proliferation |

Anti-inflammatory and Analgesic Research

Recent research has focused on the chemical modification of Desoxylimonin to enhance its therapeutic properties. A 2020 study published in Bioorganic Chemistry detailed the synthesis and evaluation of a series of derivatives.

Anti-inflammatory and Analgesic Activity of a Desoxylimonin Derivative

| Compound | Activity Studied | Key Finding | Source |

|---|---|---|---|

| Desoxylimonin δ-lactam derivative | Anti-inflammatory | Showed potent anti-inflammatory effects. | |

| Desoxylimonin δ-lactam derivative | Analgesic | Exhibited significant analgesic properties. |

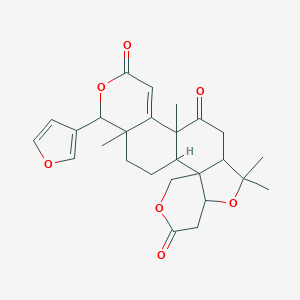

Structure

2D Structure

Properties

IUPAC Name |

18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTATOGBENCRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912999 | |

| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoxylimonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

989-23-1 | |

| Record name | Deoxylimonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOXYLIMONIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

323 - 325 °C | |

| Record name | Desoxylimonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Extraction and Purification Methodologies for Desoxylimonin

Conventional Extraction Techniques for Limonoids and Their Adaptations for Desoxylimonin

Traditional methods for extracting limonoids, including desoxylimonin, have historically relied on straightforward solvent-based approaches. These techniques are often adapted based on the specific characteristics of the target compound and the source material.

Hot Water Extraction: This method leverages the principle of increasing the solubility of compounds in water at elevated temperatures. While being a simple and environmentally friendly option, its efficiency for non-polar compounds like desoxylimonin can be limited.

Dilute Acid/Alkali Extraction: This technique is based on the pH-dependent solubility of certain compounds. For instance, the conversion of water-insoluble limonin (B1675406) to the water-soluble limonoate A-ring lactone can be achieved in an alkaline solution, facilitating its extraction. cabidigitallibrary.org This principle can be adapted for other limonoids. The process typically involves mixing the plant material with an alkaline solution, followed by acidification of the extract to precipitate the target compounds. cabidigitallibrary.org A study on limonin extraction from Citrus reticulata Blanco seeds optimized conditions to a pH of 11 and a temperature of 70°C. cabidigitallibrary.org

Solvent Extraction: The use of organic solvents is a widespread conventional method for extracting a broad range of natural products, including limonoids. researchgate.net Solvents like methanol (B129727), ethanol, and acetone (B3395972) are commonly employed due to their ability to dissolve these compounds. researchgate.netnih.gov Maceration, where the plant material is soaked in a solvent to allow for the diffusion of compounds, is a common practice. redalyc.org

Advanced Extraction Methods for Enhanced Desoxylimonin Yield and Purity

To improve upon the limitations of conventional methods, several advanced extraction techniques have been developed. These methods often offer higher efficiency, reduced extraction times, and lower solvent consumption.

Accelerated Solvent Extraction (ASE): ASE is a modern technique that utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces extraction time compared to traditional methods like Soxhlet. anton-paar.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction process. organomation.comsapub.org This technique is recognized for its speed, efficiency, and reduced use of organic solvents, making it a "green" technology. anton-paar.comsapub.org The principle involves the direct interaction of microwaves with polar molecules within the sample, leading to rapid internal heating. researchgate.netsapub.org This rapid heating increases the solubility of the analytes and decreases the solvent's viscosity, allowing for better penetration into the sample matrix. milestonesrl.com MAE has been shown to be effective for extracting thermally sensitive compounds from plant materials. organomation.com

Table 1: Comparison of Conventional and Advanced Extraction Methods

| Feature | Conventional Methods (e.g., Maceration) | Advanced Methods (e.g., MAE, ASE) |

|---|---|---|

| Extraction Time | Hours to days | Minutes to hours anton-paar.com |

| Solvent Consumption | High | Low sapub.orgmilestonesrl.com |

| Efficiency | Generally lower | Higher extraction rates and yields sapub.org |

| Energy Consumption | Varies | Can be significantly lower sapub.org |

| Environmental Impact | Higher due to solvent use | Lower, considered a "green" technology sapub.org |

Chromatographic Purification Strategies for Desoxylimonin Isolation

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for isolating and purifying desoxylimonin from this complex mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of individual compounds from complex mixtures. chromatographytoday.com It is widely used for the separation of limonoids. mdpi.com Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being a common high-throughput approach in pharmaceutical discovery. chromatographytoday.com The selection of the stationary and mobile phases is critical for achieving the desired separation.

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly well-suited for the purification of thermally labile and low to moderate molecular weight molecules. wikipedia.org SFC offers advantages over HPLC, including faster run times due to the lower viscosity of the mobile phase, shorter equilibration times, and reduced consumption of organic solvents. chromatographytoday.com This technique has become an attractive alternative for both chiral and achiral separations in the pharmaceutical industry. chromatographytoday.comwikipedia.org The instrumentation for SFC is similar to HPLC but requires a pressure control mechanism to maintain the mobile phase in its supercritical state. wikipedia.org

Table 2: Comparison of HPLC and SFC for Purification

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Liquid solvents | Supercritical fluid (e.g., CO2) with co-solvents wikipedia.org |

| Run Time | Generally longer | ~3 to 4 times faster than traditional RP-HPLC chromatographytoday.com |

| Solvent Consumption | Higher | Significantly reduced chromatographytoday.com |

| Environmental Impact | Higher due to organic solvent use | Considered a "green" technique americanpharmaceuticalreview.com |

| Applications | Widely used for analysis and purification chromatographytoday.com | Increasingly used for chiral and achiral separations chromatographytoday.comwikipedia.org |

Other Sophisticated Purification Approaches Applicable to Desoxylimonin

Beyond standard chromatographic methods, other purification techniques can be employed to further refine the purity of desoxylimonin.

Solid-Phase Extraction (SPE): SPE is a versatile sample preparation technique used to isolate, purify, and concentrate specific analytes from complex mixtures. organomation.comsigmaaldrich.com It operates by passing a liquid sample through a solid adsorbent (sorbent), which selectively retains the target compounds or the impurities based on their physical and chemical properties. organomation.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the desired analyte. organomation.com SPE can utilize different retention mechanisms, including reversed-phase, normal-phase, and ion-exchange. organomation.com

Membrane Filtration: Techniques like ultrafiltration can be integrated into the purification process. For instance, an integrated ultrafiltration/solid-phase extraction (UF/SPE) process has been studied for the purification of other natural products. mdpi.com Membrane filtration can be used to separate molecules based on size, which can be a useful preliminary step to remove large polymeric compounds. mdpi.com Carbon nanomaterial-based membranes are also being explored for their high adsorption capabilities in SPE applications. nih.gov

Crystallization: Crystallization is a classic purification technique that relies on the principle that a compound will form a crystalline solid from a supersaturated solution. The slow formation of crystals can exclude impurities, leading to a highly purified product. This method was used in the purification of limonin, where the precipitate obtained after acidification was dissolved in a solvent mixture and kept at a low temperature to induce crystallization. cabidigitallibrary.org

Trituration: Trituration is a purification process that involves grinding an impure solid in a solvent in which the desired compound is insoluble, but the impurities are soluble. This allows for the washing away of impurities, leaving behind the purified solid.

Adsorption: Adsorption chromatography is a versatile and low-cost method for the selective recovery of phenolic compounds and polyphenols. redalyc.org It offers advantages in terms of selectivity and environmental impact. redalyc.org

Methodological Considerations for High-Purity Desoxylimonin Isolation

Achieving high-purity desoxylimonin requires careful consideration of the entire extraction and purification workflow.

Optimization of Extraction Parameters: The efficiency of the initial extraction is critical. Factors such as the choice of solvent, temperature, time, and pH must be optimized. For example, a study on limonoid extraction from pummelo seeds used response surface methodology (RSM) to optimize parameters, finding the highest yield at specific temperatures and extraction times with anhydrous acetone. nih.gov

Multi-Step Purification: A single purification technique is often insufficient to achieve high purity. A combination of methods, such as initial solvent extraction followed by column chromatography and final crystallization, is typically necessary. cabidigitallibrary.orgredalyc.org

Analytical Monitoring: Throughout the purification process, analytical techniques like HPLC and Thin Layer Chromatography (TLC) are essential to monitor the presence and purity of desoxylimonin in different fractions. mdpi.com

Structural Integrity: The chosen methods should not lead to the degradation or transformation of desoxylimonin. For instance, some compounds may be sensitive to harsh pH conditions or high temperatures, potentially forming artifacts during the isolation process. mdpi.com

Sample Preparation for Chromatography: For techniques like SFC, proper sample preparation is crucial to avoid precipitation and product loss. Samples often need to be fully dissolved in appropriate solvents like methanol or a dichloromethane/methanol mixture. chromatographytoday.com

By carefully selecting and combining these extraction and purification methodologies, it is possible to isolate desoxylimonin with a high degree of purity suitable for further scientific investigation.

Analytical Characterization Techniques for Desoxylimonin

Spectroscopic Methods for Desoxylimonin Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate molecular architecture of Desoxylimonin. These methods probe the interaction of the molecule with electromagnetic radiation to reveal its structural features. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful and widely used technique, NMR spectroscopy provides detailed insights into the structure and chemical environment of molecules. wikipedia.orgebsco.com It operates by observing the transitions of atomic nuclei with non-zero spin when placed in a strong magnetic field. libretexts.org For Desoxylimonin, both ¹H and ¹³C NMR are essential. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. measurlabs.com Advanced 2D-NMR techniques like COSY, HSQC, HMQC, and HMBC are employed to establish detailed correlations between protons and carbons, which is indispensable for assembling the complete, complex structure of limonoids like Desoxylimonin. wikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. wikipedia.orgairproducts.me It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different functional groups. pressbooks.pub In the analysis of Desoxylimonin, FTIR spectra would reveal characteristic absorption bands for functional groups such as carbonyls (from lactones and ketones), ethers, and carbon-carbon double bonds, providing key pieces of the structural puzzle. mdpi.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman spectroscopy provides information about the structural fingerprint of a molecule. unchainedlabs.com It relies on the inelastic scattering of monochromatic light, usually from a laser. unchainedlabs.com While not as commonly cited for initial structure elucidation of limonoids as NMR and FTIR, it can offer additional details about the molecular framework and is particularly useful for analyzing samples with minimal preparation. unchainedlabs.com

Mass Spectrometry Applications in Desoxylimonin Characterization

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of Desoxylimonin. wiley.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of Desoxylimonin. mdpi.com Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are used to fragment the molecular ion. wikipedia.org The resulting fragmentation pattern provides valuable structural information, as the way the molecule breaks apart is characteristic of its structure. libretexts.orglibretexts.orgslideshare.net For instance, in the analysis of related limonoids, specific fragmentation patterns have been identified that reveal the structure of different parts of the molecule, such as the A-ring. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for limonoids, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. cas.cnnih.gov

Advanced Optical and Thermal Analytical Techniques for Desoxylimonin Analysis

Beyond standard spectroscopic and mass spectrometric methods, other advanced techniques can provide further characterization of Desoxylimonin's properties.

Nonlinear Optical Spectroscopy: Techniques like second-harmonic generation (SHG) and sum-frequency generation (SFG) are surface-specific probes that can provide information about the structure and orientation of molecules at interfaces. psu.edu While not standard for routine analysis, they could be applied in specialized research to study the interfacial properties of Desoxylimonin. Ultrafast nonlinear optical spectroscopy can also provide insights into electronic dynamics within molecules. escholarship.orgresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org This technique is used to determine characteristic properties like melting point, crystallization temperature, and glass transition temperature. torontech.comtainstruments.comfilab.fr For a crystalline compound like Desoxylimonin, DSC would show a distinct endothermic peak corresponding to its melting temperature, providing information about its purity and thermal stability. wikipedia.org The technique is widely used for examining polymeric materials and can also be applied to organic compounds to study their thermal transitions. wikipedia.org

Emerging Analytical Methodologies for Complex Limonoid Mixtures

The analysis of Desoxylimonin is often complicated by its presence in complex mixtures with other structurally similar limonoids. acs.org To address this, various advanced and emerging analytical methodologies are being employed.

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with ESI, has proven to be a rapid and sensitive method for both the qualitative and quantitative analysis of limonoids in complex samples like citrus extracts. nih.govacs.orgresearcher.life Furthermore, the development of tandem mass spectrometry methods (MS/MS) has allowed for the reliable and rapid identification of limonoids, including isomers, within these mixtures by analyzing their specific fragmentation patterns. nih.govcas.cn The integration of multiple spectroscopic techniques (UV-Vis, IR, NMR, and MS) is a powerful approach for the comprehensive structure elucidation of compounds within these complex mixtures. egyankosh.ac.inscribd.com As analytical instrumentation continues to advance, techniques like high-speed DSC and micro-TGA may find applications in the rapid screening of small samples of limonoid mixtures. numberanalytics.com

Interactive Data Tables

Table 1: Key Analytical Techniques for Desoxylimonin Characterization

| Analytical Technique | Information Obtained | Relevance to Desoxylimonin |

| Nuclear Magnetic Resonance (NMR) | Detailed 3D molecular structure, connectivity of atoms. wikipedia.orgebsco.com | Essential for unambiguous structure elucidation. |

| Mass Spectrometry (MS) | Molecular weight and formula, structural information from fragmentation. wiley.comwikipedia.org | Confirms molecular identity and aids in structural analysis. |

| Fourier Transform Infrared (FTIR) | Presence of specific functional groups. wikipedia.orgpressbooks.pub | Identifies key chemical features like carbonyls and ethers. |

| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point and purity. wikipedia.orgnih.gov | Characterizes physical properties and stability. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification in complex mixtures. nih.govacs.org | Crucial for analysis in natural extracts. |

Chemical Synthesis and Derivatization Strategies of Desoxylimonin

Semisynthesis of Desoxylimonin from Precursors (e.g., from Limonin)

The most common precursor for the semisynthesis of desoxylimonin is limonin (B1675406), an abundant and readily available limonoid from citrus seeds. researchgate.netresearchgate.net The conversion of limonin to desoxylimonin typically involves the deoxygenation of the C-7 carbonyl group. A historical method for this transformation involves refluxing limonin with red phosphorus. researchgate.net This process removes the oxygen atom at the C-7 position, yielding desoxylimonin.

More contemporary approaches leverage known transformations to convert limonin into a variety of citrus limonoids, including desoxylimonin. researchgate.netnih.gov These methods are often part of a broader strategy to create a library of related compounds for biological screening. The ready availability of limonin makes it an ideal starting material for generating significant quantities of desoxylimonin for further derivatization and study. researchgate.netresearchgate.net

Chemical Modifications of Desoxylimonin and Related Limonoids for Scaffold Diversity

To expand the chemical space accessible from desoxylimonin and its parent compound, limonin, researchers have employed a range of chemical modifications to create greater scaffold diversity. researchgate.netnih.gov These modifications are not merely simple functional group interconversions but often involve significant alterations to the core ring system. The goal is to generate architecturally complex molecules with unique three-dimensional shapes that may interact with biological targets in novel ways. researchgate.netresearchgate.net

A notable strategy involves a "complex-to-diverse" (CtD) approach, where the inherent complexity of the natural product is used as a starting point for generating a diverse library of compounds. researchgate.net This has led to the creation of numerous compounds with new ring systems through reactions such as ring cleavage, rearrangements, and cyclizations. nih.govmolaid.com The diversity of these synthesized scaffolds can be evaluated using computational tools that analyze structural features and molecular fingerprints. nih.gov

Table 1: Examples of Scaffold Modifications Starting from Limonin

| Starting Material | Reaction Type | Resulting Scaffold | Reference |

| Limonin | Ring Expansion | Seven-membered B-ring | researchgate.net |

| Limonin | B-ring Cleavage | A'- and B-ring cleaved analogs | researchgate.netnih.gov |

| Limonol (B608575) | Ring Rearrangement | Novel B/C-ring system | nih.gov |

| Limonolic Acid | Ring Transformation | Unknown ring systems | researchgate.net |

Targeted Derivatization at Specific Functional Groups (e.g., C-7 Carbonyl, Furan (B31954) Ring)

Specific functional groups on the desoxylimonin scaffold serve as handles for targeted derivatization. The C-7 carbonyl group (present in the precursor, limonin) and the furan ring are common sites for modification. researchgate.netnih.gov

The C-7 carbonyl group can be reduced to the corresponding alcohol, limonol, which can then be further derivatized. researchgate.netnih.gov For instance, oxime derivatives have been synthesized by reacting the C-7 carbonyl with hydroxylamine. mdpi.com These modifications have been shown to influence the biological activity of the resulting compounds. researchgate.netmdpi.com

The furan ring, attached to the D-ring, is another key site for chemical modification. researchgate.netnih.gov Oxidative cleavage of the furan ring, for example through ozonolysis, can lead to the formation of novel dihydroxy ketones. nih.gov Hydrogenation of the furan ring is another common transformation that has been performed on related limonoids. nih.gov These modifications alter the electronic and steric properties of the molecule, potentially leading to changes in biological function.

Novel Reactions and Rearrangements in Desoxylimonin Chemical Space (e.g., Ring Cleavage, Cyclizations)

The exploration of novel reactions and rearrangements within the chemical space of desoxylimonin and related limonoids has yielded a wealth of structurally diverse compounds. researchgate.netnih.gov These transformations often lead to profound changes in the core scaffold.

Ring Cleavage: The B-ring of the limonoid skeleton has been a target for cleavage reactions. For example, treatment of desoxylimonin with sodium hydroxide (B78521) at high temperature can induce an unusual B-ring cleavage, forming a carboxylic acid. researchgate.net

Rearrangements: Carbocation-mediated rearrangements are a powerful tool for generating new scaffolds. nih.gov For instance, treatment of limonol (derived from limonin) with hydroiodic acid can lead to an unexpected ring system through a series of carbocationic shifts. nih.gov The Wagner-Meerwein rearrangement, a classic carbocation rearrangement, has also been applied to limonol to generate structurally divergent scaffolds. researchgate.netnih.gov

Cyclizations: Novel cyclization reactions have been discovered that can alter the D-ring of the limonoid structure. nih.gov

These complex transformations highlight the potential for creating highly unique molecular architectures from the desoxylimonin template.

Synthetic Routes to Desoxylimonin Analogs with Altered Structural Features

The development of synthetic routes to desoxylimonin analogs with altered structural features is a key focus of medicinal chemistry efforts in this area. researchgate.net The goal is to systematically modify the desoxylimonin scaffold to understand structure-activity relationships and to develop compounds with improved properties.

These synthetic routes often build upon the strategies mentioned in the previous sections, such as targeted derivatization and novel rearrangements. For example, a library of 98 compounds was created from limonin, featuring multiple members with novel ring systems. researchgate.netresearchgate.net This was achieved through a combination of ring cleavage, ring rearrangements, and ring contraction reactions. researchgate.net

The synthesis of these analogs allows for the exploration of a wider range of chemical space and the potential discovery of new biological activities. The systematic modification of the desoxylimonin structure provides valuable insights into the chemical features that are important for its biological effects.

Mechanistic Insights into in Vitro Biological Activities of Desoxylimonin and Its Derivatives

In Vitro Anti-proliferative and Cytotoxic Mechanisms in Cellular Models (e.g., Cancer Cell Lines)

Desoxylimonin, a triterpenoid (B12794562) compound, has demonstrated anti-proliferative activities against various cancer cell lines in vitro. medchemexpress.commolnova.commegazyme.com.cn Studies have shown that desoxylimonin can induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for eliminating potentially harmful cells. bocsci.comkhanacademy.orgclevelandclinic.org

The cytotoxic effects of desoxylimonin have been observed in breast cancer cell lines, among others. medchemexpress.commolnova.commegazyme.com.cn For instance, treatment with desoxylimonin at concentrations ranging from 0-90 μg/mL for 48 hours resulted in anti-proliferative effects on both MDA-MB-435 and MCF-7 breast cancer cells. medchemexpress.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 0.78 μg/mL for MDA-MB-435 cells and 2.50 μg/mL for MCF-7 cells. medchemexpress.com

The process of apoptosis is a highly regulated and orderly process where the contents of a cell are broken down and packaged into smaller membrane-bound packets for clearance by immune cells. khanacademy.org This is in contrast to necrosis, which is a form of cell death resulting from injury and often leads to inflammation. khanacademy.org Apoptosis is crucial for normal development and for eliminating precancerous and virus-infected cells. khanacademy.org Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled proliferation. khanacademy.org

Derivatives of desoxylimonin have also been investigated and have shown potential for enhanced anticancer activity compared to the parent compound. medchemexpress.commedchemexpress.commedchemexpress.cn The exploration of these derivatives is part of a broader effort to develop new and more effective anticancer agents from natural product scaffolds. nih.govmdpi.com

Table 1: In Vitro Anti-proliferative Activity of Desoxylimonin

| Cell Line | Concentration | Incubation Time | Effect | IC50 Value |

| MDA-MB-435 (Breast Cancer) | 0-90 μg/mL | 48 hours | Anti-proliferative | 0.78 μg/mL medchemexpress.com |

| MCF-7 (Breast Cancer) | 0-90 μg/mL | 48 hours | Anti-proliferative | 2.50 μg/mL medchemexpress.com |

Modulatory Effects on Enzyme Activities (e.g., Cytochrome P450 3A4 Inhibition by Limonin (B1675406) and Implications for Desoxylimonin)

The cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide variety of compounds, including drugs and toxins. bocsci.comresearchgate.net Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govcabidigitallibrary.orgsigmaaldrich.com Limonin, a structurally related limonoid, has been shown to be a potent inhibitor of CYP3A4, one of the most important human CYP isoenzymes. researchgate.netnih.govcabidigitallibrary.orgsigmaaldrich.com

In vitro studies using human liver microsomes have demonstrated that limonin inhibits CYP3A4 activity with IC50 values of 6.20 μM when testosterone (B1683101) is used as a substrate and 19.10 μM with midazolam as the substrate. nih.govcabidigitallibrary.orgsigmaaldrich.com Further investigations revealed that limonin is a mechanism-based inhibitor of CYP3A4, meaning its inhibitory effects are time-dependent and require the presence of NADPH. nih.gov The kinetic parameters for this inactivation were determined to be a k(inact) of 0.266 min-1 and a K(I) of 23.2 μM. nih.gov Limonin showed negligible inhibitory effects on other major CYP isoenzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.govcabidigitallibrary.orgsigmaaldrich.com

Given the structural similarity between limonin and desoxylimonin, it is plausible that desoxylimonin may also exhibit modulatory effects on CYP enzymes. However, direct studies on the inhibitory effects of desoxylimonin on cytochrome P450 enzymes are less documented in the provided search results. The over-expression of certain CYP isoenzymes has been linked to the development of various cancers, making the investigation of CYP inhibition by compounds like desoxylimonin a relevant area of research. mdpi.com

Table 2: Inhibitory Effects of Limonin on Human Cytochrome P450 Enzymes

| Enzyme | Substrate | IC50 Value (μM) |

| CYP3A4 | Testosterone | 6.20 nih.govcabidigitallibrary.orgsigmaaldrich.com |

| CYP3A4 | Midazolam | 19.10 nih.govcabidigitallibrary.orgsigmaaldrich.com |

| CYP1A2 | Not specified | Negligible nih.govcabidigitallibrary.orgsigmaaldrich.com |

| CYP2C8 | Not specified | Negligible nih.govcabidigitallibrary.orgsigmaaldrich.com |

| CYP2C9 | Not specified | Negligible nih.govcabidigitallibrary.orgsigmaaldrich.com |

| CYP2C19 | Not specified | Negligible nih.govcabidigitallibrary.orgsigmaaldrich.com |

| CYP2D6 | Not specified | Negligible nih.govcabidigitallibrary.orgsigmaaldrich.com |

Anti-inflammatory Pathways Elucidated in Cellular Systems (e.g., NF-κB/MAPK Signaling)

Desoxylimonin and its derivatives have been shown to possess anti-inflammatory properties. medchemexpress.commedchemexpress.com The anti-inflammatory effects of related limonoids are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. bocsci.comresearchgate.net

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. chemfaces.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by pro-inflammatory stimuli, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. researchgate.net Studies on limonin have shown that it can inhibit the production of pro-inflammatory cytokines by blocking the NF-κB/MAPK signaling pathway. researchgate.net For instance, limonin has been observed to down-regulate the expression of NF-κB. chemfaces.com

The MAPK signaling pathway is another important cascade involved in inflammation. bocsci.com Desoxylimonin has been noted to affect the MAPK/ERK1/2 pathway, which is activated by lipopolysaccharides. bocsci.com While direct and detailed studies on desoxylimonin's specific effects on these pathways are not extensively covered in the provided results, the known activities of its structural analogs suggest that its anti-inflammatory actions are likely mediated through similar mechanisms. researchgate.net For example, a synthetic derivative of limonin, desoxylimonin, exhibited less analgesic and anti-inflammatory efficacy than limonin, highlighting the importance of the epoxy group for these activities. researchgate.net

Antiviral Mechanisms in Cell Culture Systems (e.g., HIV-1 Protease Inhibition)

Limonoids, the class of compounds to which desoxylimonin belongs, have been investigated for their antiviral properties, including activity against the human immunodeficiency virus (HIV). nih.govchemfaces.comresearchgate.net A key target for anti-HIV therapies is the HIV-1 protease, an enzyme essential for the maturation of the virus. chemfaces.com

Studies have shown that limonin can inhibit HIV-1 replication in infected human mononuclear cells. chemfaces.comscielo.br The mechanism of this action has been linked to the direct inhibition of HIV-1 protease activity. chemfaces.com In these studies, limonin was found to inhibit the production of the HIV-p24 antigen in a dose-dependent manner. chemfaces.com

While the provided search results focus more on the anti-HIV activity of limonin, the structural similarities suggest that desoxylimonin could potentially have similar antiviral mechanisms. mdpi.com However, specific studies detailing the in vitro antiviral mechanisms of desoxylimonin, particularly concerning HIV-1 protease inhibition, were not prominently featured in the search results. Further research is needed to elucidate the specific antiviral potential and mechanisms of desoxylimonin.

Antioxidant Mechanisms in Cellular Models

Desoxylimonin is recognized for its antioxidant properties. researchgate.net Antioxidants play a crucial role in protecting cells from damage caused by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. targetmol.com Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer. targetmol.com

Other Investigated In Vitro Biological Actions and Their Molecular Mechanisms (e.g., Antifeedant Activity, Lipid Droplet Regulation)

In addition to the aforementioned activities, desoxylimonin and other limonoids have been investigated for a range of other biological effects in vitro.

Antifeedant Activity: Limonoids, including desoxylimonin, are known for their antifeedant properties against various insect pests. researchgate.netresearchgate.netresearchgate.net This activity is a natural defense mechanism of the plants from which these compounds are derived. entomoljournal.com The antifeedant effect is evaluated by measuring the reduction in feeding of insects on treated material. entomoljournal.com Studies have shown that modifications to the structure of limonoids can significantly impact their antifeedant activity. researchgate.netresearchgate.net For example, the hydrogenation of the furan (B31954) ring in limonin resulted in lower antifeedant activity against S. frugiperda. researchgate.net

Lipid Droplet Regulation: Triterpenoids extracted from Antrodia cinnamomea mycelia, which include desoxylimonin, have been shown to alleviate alcohol-induced liver injury in mice. nih.gov This was associated with a reduction in lipid droplet accumulation in the liver. nih.gov While this study was conducted in vivo, it suggests a potential role for desoxylimonin in regulating lipid metabolism at the cellular level.

Biotransformation Studies of Desoxylimonin

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Desoxylimonin Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and dietary substances like desoxylimonin. dynamed.comwikipedia.org These enzymes, primarily located in the liver, catalyze Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble for excretion. dynamed.commdpi.com Oxidation is a primary role of CYP enzymes, which function as monooxygenases by introducing an oxygen atom into a substrate. mdpi.com

CYP enzymes in the CYP1, CYP2, and CYP3 families are responsible for the biotransformation of approximately 70-80% of all drugs in clinical use. dynamed.com Within these families, CYP3A4 is the most abundant and significant enzyme in human drug metabolism, accounting for the breakdown of over 30% of currently prescribed drugs. nih.govfrontiersin.org Research indicates a direct link between desoxylimonin and the cytochrome P450 monooxygenase system, suggesting it is a substrate for these enzymes. bocsci.com

While specific studies detailing the precise metabolites of desoxylimonin formed by CYP3A4 are limited, the role of this enzyme in the metabolism of structurally similar limonoids and other complex xenobiotics is well-documented. For instance, CYP3A4 is the principal enzyme responsible for the biotransformation of the multikinase inhibitor sorafenib (B1663141) and the synthetic antimalarial peroxide OZ439. mmv.orgnih.gov The metabolic reactions catalyzed by CYP3A4 on these complex molecules often involve hydroxylation and N-oxidation. mdpi.commmv.org Given the structural complexity of desoxylimonin, it is hypothesized that its biotransformation follows similar oxidative pathways, primarily mediated by CYP3A4, leading to the formation of various hydroxylated derivatives.

| Enzyme Family | Key Isoforms | Role in Metabolism | Common Reactions Catalyzed |

|---|---|---|---|

| CYP1 | CYP1A2 | Metabolism of clinical drugs and pro-carcinogens. | Oxidation, Demethylation |

| CYP2 | CYP2C9, CYP2C19, CYP2D6 | Metabolism of a wide range of drugs, including warfarin (B611796) and antidepressants. | Hydroxylation, Oxidation |

| CYP3 | CYP3A4 , CYP3A5 | Metabolism of over 30% of clinical drugs; most abundant CYP in the human liver and intestine. Implicated in the metabolism of limonoids. nih.gov | Hydroxylation, Oxidation, Dealkylation |

In Silico and Machine Learning Approaches for Predicting Desoxylimonin Biotransformation

In modern drug discovery and toxicology, in silico computational models, including machine learning algorithms, are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of chemical compounds. scielo.brphcogj.com These predictive tools offer a rapid and cost-effective alternative to traditional experimental methods for assessing the metabolic fate of substances like desoxylimonin. nih.gov

The prediction of biotransformation involves identifying the sites on a molecule most likely to be altered by metabolic enzymes and the resulting structures of the metabolites. nih.gov Several established in silico tools are used for this purpose. Software platforms like BioTransformer, Meteor, and TIMES utilize rule-based systems and databases of known metabolic reactions to predict Phase I and Phase II metabolites for a given chemical structure. nih.gov For instance, these programs can simulate reactions such as oxidation by CYP enzymes to predict potential hydroxylated or demethylated derivatives of a parent compound. nih.gov The use of machine learning has been specifically applied in the analysis of limonoids, indicating its utility in this class of compounds. researchgate.net

Although specific machine learning models developed exclusively for desoxylimonin biotransformation are not widely published, the general workflow is applicable. These models are trained on large datasets of known metabolic pathways. When presented with a new structure like desoxylimonin, they can predict likely points of metabolic attack and the resulting metabolites. researchgate.net This approach is crucial for identifying potential metabolites that may possess unique biological activities or toxicities, guiding further empirical research. nih.gov

| Tool/Platform | Prediction Approach | Typical Output |

|---|---|---|

| BioTransformer | Knowledge-based system that simulates metabolic pathways (e.g., CYP450, EC-based, Phase II). nih.gov | Predicted structures of Phase I and Phase II metabolites. |

| Meteor Nexus (Lhasa Ltd.) | Expert rule-based system that predicts metabolic fate based on chemical structure and known biotransformations. nih.gov | Metabolic trees showing predicted metabolites and pathways. |

| pkCSM / SwissADME | Machine learning and rule-based models for predicting a wide range of ADMET properties. scielo.brphcogj.com | Predictions of metabolism (e.g., CYP substrate/inhibitor), solubility, and toxicity. |

| QSAR Toolbox | Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity and metabolism by grouping chemicals into categories. nih.gov | Predicted metabolic pathways and toxicological endpoints. |

Other Potential Biotransformation Pathways and Their Implications

Beyond the oxidative reactions catalyzed by cytochrome P450 enzymes, other metabolic pathways can contribute to the biotransformation of desoxylimonin. These are primarily Phase I reactions that modify the compound's structure, often leading to changes in its biological activity. The main types of reactions include hydrolysis, reduction, and decarboxylation. nih.gov

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. labce.com In limonoids, ester groups and lactone rings are susceptible to hydrolysis, which can be catalyzed by enzymes such as esterases. nih.govmdpi.com The opening of a lactone ring, for example, would significantly alter the structure and polarity of the desoxylimonin molecule.

Reduction: Reduction reactions involve the addition of hydrogen, often converting a carbonyl group (ketone or aldehyde) to a hydroxyl group (alcohol). labce.com Chemical transformations of the related compound limonin (B1675406) using reducing agents like sodium borohydride (B1222165) (NaBH₄) have been documented, highlighting the chemical feasibility of this pathway for molecules with similar functional groups. researchgate.net Such reactions can impact the compound's ability to interact with biological targets. nih.gov

Decarboxylation: This process involves the removal of a carboxyl group, releasing carbon dioxide. While less common for a molecule like desoxylimonin which lacks a free carboxylic acid, it remains a potential biotransformation for metabolites that may be formed through prior hydrolysis of a lactone ring. nih.gov

These alternative pathways are significant because they can produce metabolites with distinct properties from those generated by oxidation. For example, the hydrolysis of an ester can unmask a polar group, increasing water solubility and facilitating excretion. nih.gov The reduction of a ketone can change the molecule's three-dimensional shape, potentially altering its pharmacological activity. Therefore, a comprehensive understanding of desoxylimonin's biotransformation requires consideration of these pathways in addition to CYP-mediated metabolism.

Advanced Research Methodologies Applied to Desoxylimonin Research

Computational Chemistry and Molecular Modeling Approaches for Desoxylimonin

Computational chemistry and molecular modeling have become indispensable tools in the investigation of desoxylimonin and other limonoids. anu.edu.au These in silico methods allow researchers to predict and analyze molecular structures, properties, and interactions, providing insights that complement experimental data. kallipos.gr

Techniques such as Density Functional Theory (DFT) are employed to understand the electronic structure and reactivity of desoxylimonin. scm.com Molecular docking simulations are used to predict the binding affinity and interaction patterns of desoxylimonin with various protein targets. uplb.edu.ph This is particularly useful in identifying potential mechanisms of action for its observed biological activities. For instance, molecular docking studies have been used to evaluate the binding of limonoids to specific enzyme receptors. uplb.edu.ph

Quantitative Structure-Activity Relationship (QSAR) studies are another critical computational approach. meilerlab.org By analyzing the relationship between the chemical structure of desoxylimonin and its analogs and their biological activity, QSAR models can help in the design of new derivatives with enhanced properties. researchgate.netnih.gov These computational approaches not only accelerate the pace of research but also reduce the costs associated with traditional experimental methods. meilerlab.orgdeshawresearch.com

| Computational Technique | Application in Desoxylimonin Research | Key Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. scm.com | Understanding of chemical stability and reaction mechanisms at a quantum level. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., enzymes, receptors). uplb.edu.ph | Identification of potential protein targets and elucidation of mechanisms of action. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of desoxylimonin and its complexes with proteins over time. deshawresearch.com | Insights into conformational changes and stability of protein-ligand interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. researchgate.netnih.gov | Guidance for the rational design of novel, more potent desoxylimonin analogs. |

"Omics" Technologies in Studying Desoxylimonin's Biological Impact (e.g., Multi-omics)

"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological impact of desoxylimonin. frontlinegenomics.com The integration of these different omics datasets, known as multi-omics, offers a comprehensive understanding of the molecular mechanisms underlying the effects of desoxylimonin. uv.esresearchgate.net

Genomics and Transcriptomics: These approaches analyze changes in gene expression profiles in response to desoxylimonin treatment. Techniques like DNA microarrays and RNA-sequencing can identify genes and signaling pathways that are modulated by the compound.

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can reveal the protein targets of desoxylimonin and how it affects cellular processes at the protein level.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. In desoxylimonin research, metabolomics can identify changes in metabolic pathways affected by the compound. nih.gov

Multi-omics studies integrate these layers of biological information to construct a more complete picture of desoxylimonin's activity. mdpi.com For example, an integrated analysis might reveal that desoxylimonin treatment alters the expression of a specific gene (transcriptomics), leading to a change in the corresponding protein level (proteomics), which in turn affects a particular metabolic pathway (metabolomics). Such integrated approaches are crucial for understanding the complex biological networks influenced by desoxylimonin. researchgate.netresearchgate.net

High-Throughput Screening and Virtual Screening for Desoxylimonin and its Analogs

High-throughput screening (HTS) and virtual screening (VS) are powerful methodologies for discovering new biological activities of desoxylimonin and its analogs. researchgate.net HTS involves the automated testing of large libraries of compounds against a specific biological target. domainex.co.uk This allows for the rapid identification of "hit" compounds that can then be further investigated.

Virtual screening, a computational alternative to HTS, uses computer models to screen large compound databases against a protein target of interest. meilerlab.orgsygnaturediscovery.com This approach is faster and more cost-effective than experimental HTS. domainex.co.uk VS can be broadly categorized into two types:

Structure-based virtual screening (SBVS): This method relies on the three-dimensional structure of the target protein to dock and score potential ligands.

Ligand-based virtual screening (LBVS): When the structure of the target is unknown, LBVS uses the properties of known active compounds to identify other molecules with similar characteristics. meilerlab.org

A deep-learning model was developed to classify compounds as inhibitors or non-inhibitors of CYP3A4, a crucial enzyme in drug metabolism. researchgate.net This model was used to virtually screen approximately 60,000 dietary compounds, identifying 115 potential inhibitors, including desoxylimonin. researchgate.netacs.org The integration of virtual and high-throughput screening can significantly streamline the drug discovery process. nih.gov

| Screening Method | Description | Advantages in Desoxylimonin Research |

| High-Throughput Screening (HTS) | Automated experimental testing of large compound libraries for biological activity. domainex.co.uk | Rapid identification of novel biological targets and activities for desoxylimonin and its analogs. |

| Virtual Screening (VS) | Computational screening of large compound databases against a biological target. sygnaturediscovery.com | Cost-effective and rapid prioritization of compounds for experimental testing; can explore vast chemical spaces. |

| Structure-Based VS (SBVS) | Utilizes the 3D structure of the target protein for docking and scoring. meilerlab.org | Provides insights into the specific molecular interactions between desoxylimonin and its target. |

| Ligand-Based VS (LBVS) | Employs information from known active molecules to find similar compounds. meilerlab.org | Useful when the 3D structure of the target is not available. |

Advanced Data Analysis and Interpretation Techniques in Limonoid Research

The large and complex datasets generated by modern research methodologies necessitate the use of advanced data analysis and interpretation techniques. In limonoid research, chemometrics and bioinformatics play a pivotal role in extracting meaningful information from experimental data. uplb.edu.phijpsjournal.com

Chemometrics applies mathematical and statistical methods to chemical data. ijpsjournal.com In the context of limonoid analysis, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze complex datasets from spectroscopic and chromatographic instruments. ijpsjournal.comnih.gov These methods can help in identifying patterns, classifying samples, and building predictive models for the properties of limonoids.

Bioinformatics tools are essential for analyzing the data from omics studies. researchgate.net This includes sequence alignment, gene expression analysis, and pathway analysis to interpret the biological significance of the data. Machine learning algorithms are increasingly being used to build predictive models from large biological datasets, such as predicting the bio-properties of natural compounds. ijpsjournal.com

Integration of Diverse Methodologies for Comprehensive Desoxylimonin Characterization

A comprehensive understanding of desoxylimonin requires the integration of diverse research methodologies. tandfonline.com By combining computational and experimental approaches, researchers can gain a more complete and validated picture of its properties and biological activities.

For example, a typical integrated workflow might begin with virtual screening to identify potential protein targets for desoxylimonin. sygnaturediscovery.com Promising hits would then be validated experimentally using HTS and other bioassays. researchgate.net "Omics" technologies could then be employed to elucidate the downstream biological effects of desoxylimonin's interaction with its target. uv.esnih.gov Advanced data analysis techniques would be used throughout this process to interpret the complex datasets generated. mdpi.com

The characterization of limonoids often involves a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. wisdomlib.orgresearchgate.netresearchgate.net The data from these methods, when integrated, provide a detailed chemical profile of desoxylimonin and its related compounds. mdpi.com This integrated, multi-faceted approach is crucial for unlocking the full potential of desoxylimonin and other limonoids in various applications. nih.govresearchgate.net

Future Research Directions and Identified Research Gaps

Unexplored Biological Activities and Mechanistic Investigations of Desoxylimonin

Current research has established that Desoxylimonin exhibits anti-proliferative activities against breast cancer cells medchemexpress.com. Furthermore, derivatives of Desoxylimonin have demonstrated significant analgesic and anti-inflammatory properties, superior to the parent compound medchemexpress.comnih.gov. The anti-inflammatory mechanism for at least one derivative has been attributed to the downregulation of cyclooxygenase 2 (COX-2) expression and the subsequent suppression of prostaglandin E2 (PGE2) formation nih.gov.

Despite these findings, the full spectrum of Desoxylimonin's biological activities remains largely unexplored. Many other limonoids and structurally related terpenes exhibit a wide array of effects, suggesting promising, yet uninvestigated, potential for Desoxylimonin.

Identified Research Gaps and Future Directions:

Anticancer Mechanisms: While anti-proliferative effects are noted, the precise molecular mechanisms remain to be elucidated. Future studies should investigate its influence on key cancer-related signaling pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which are known targets of other monoterpenes like D-limonene researchgate.netnih.gov. Research into its potential to induce apoptosis by modulating Bax expression, cytochrome c release, and caspase activation is also a critical next step nih.govnih.gov.

Neuroprotective Potential: The neuroprotective effects of Desoxylimonin have not been investigated. Given that other natural products are being explored for neurological disorders, this represents a significant research gap.

Antiviral and Antimicrobial Activities: Limonoids, as a class, have shown potential antiviral and antibacterial properties nih.gov. Systematic screening of Desoxylimonin against a broad range of viral and bacterial pathogens is warranted.

Antioxidant Properties: The antioxidant capacity of Desoxylimonin and its underlying mechanisms, such as its ability to scavenge free radicals or influence antioxidant enzyme expression, are unknown. Studies similar to those conducted on D-limonene, which demonstrated antioxidant effects in animal models, could provide valuable insights nih.gov.

| Biological Activity | Current Status for Desoxylimonin | Future Research Focus |

| Anticancer | Known anti-proliferative activity against breast cancer cells medchemexpress.com. | Elucidate mechanisms (e.g., apoptosis induction, pathway modulation like PI3K/Akt) researchgate.netnih.gov. |

| Anti-inflammatory | Derivatives show potent activity via COX-2/PGE2 suppression nih.gov. | Investigate the mechanism of the parent compound; explore effects on other inflammatory mediators (e.g., TNF-α, IL-1β) medilam.ac.ir. |

| Analgesic | Derivatives show potent activity nih.gov. | Determine the specific pathways and receptors involved in its antinociceptive effects. |

| Neuroprotective | Unexplored. | Investigate potential protective effects in models of neurodegenerative diseases. |

| Antiviral/Antimicrobial | Unexplored. | Screen against a panel of clinically relevant viruses and bacteria. |

| Antioxidant | Unexplored. | Quantify antioxidant capacity and investigate effects on cellular oxidative stress pathways nih.gov. |

Development of Novel Desoxylimonin Derivatives through Advanced Synthesis

The chemical modification of natural products is a proven strategy for enhancing biological activity and improving physicochemical properties. Initial studies have successfully demonstrated that modifying the A-ring of Desoxylimonin can yield δ-lactam derivatives with significantly improved anti-inflammatory and analgesic efficacy compared to both the parent compound and commercial drugs like aspirin and naproxen nih.gov. This success highlights the potential of synthetic modification as a key research direction.

The complex, heptacyclic scaffold of limonoids like Desoxylimonin offers numerous sites for chemical alteration, providing a rich platform for creating diverse molecular architectures with novel biological functions nih.gov.

Identified Research Gaps and Future Directions:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how modifications at different positions on the Desoxylimonin scaffold affect its biological activities is needed. Current successes have focused on the A-ring, but the B, C, and D rings, as well as the furan (B31954) moiety, remain largely unexplored targets for derivatization nih.gov.

Application of Modern Synthetic Methodologies: The application of advanced synthetic strategies, such as combinatorial chemistry and diversity-oriented synthesis, could rapidly generate large libraries of Desoxylimonin derivatives for high-throughput screening nih.gov.

Improving Physicochemical Properties: Beyond enhancing efficacy, synthetic modifications should aim to improve properties like solubility and bioavailability, which are common challenges for complex natural products nih.gov. The synthesis of novel derivatives has already shown promise in significantly improving intrinsic solubility nih.gov.

| Derivative Type | Modification Site | Observed Improvement | Reference |

| δ-lactam analog with 3,4-dimethoxyphenylethyl moiety | A-ring | Stronger anti-inflammatory efficacy than naproxen. | nih.gov |

| δ-lactam analog with 3,4-dimethoxyphenylethyl moiety | A-ring | Better analgesic activity than aspirin. | nih.gov |

| Various tertiary amine additions | C(7)-position (on Limonin) | Significantly improved intrinsic solubility. | nih.gov |

Refinement of Biosynthetic Pathway Elucidation for Desoxylimonin

The large-scale production of Desoxylimonin is currently limited by its extraction from plant sources, a process often hampered by low yields jic.ac.uk. Understanding its complete biosynthetic pathway is a critical prerequisite for developing alternative production methods, such as metabolic engineering in microbial or plant hosts jic.ac.ukjic.ac.uk.

Limonoids are tetranortriterpenoids, and their biosynthesis begins with the well-established mevalonate (B85504) (MVA) pathway, which produces terpene precursors from acetyl-CoA mdpi.comnih.gov. Recent breakthroughs have identified the initial enzymes responsible for converting a triterpene precursor into melianol, the foundational protolimonoid jic.ac.uk. However, the subsequent, intricate series of oxidative and rearrangement reactions that lead from melianol to specific limonoids like Desoxylimonin are not fully characterized. A significant research gap exists in identifying the specific enzymes—such as oxidases, reductases, and transferases—that catalyze the final steps to produce Desoxylimonin.

Identified Research Gaps and Future Directions:

Identification of Downstream Enzymes: A primary goal is the discovery and characterization of the specific cytochrome P450s, dehydrogenases, and other enzymes that modify the limonoid core to yield Desoxylimonin. This includes the enzyme responsible for the deoxygenation at the C-7 position that distinguishes it from limonin (B1675406).

Gene Discovery and Functional Characterization: Using genomic and transcriptomic data from citrus species, researchers can identify candidate genes encoding these enzymes. Functional characterization of these genes through expression in heterologous systems (e.g., yeast, Nicotiana benthamiana) is essential to confirm their roles jic.ac.uk.

Regulatory Mechanisms: Research into how the Desoxylimonin biosynthetic pathway is regulated within the plant at the genetic and metabolic levels is needed to optimize yields in any future engineered systems mdpi.com.

Application of Advanced Methodologies to Address Current Limitations

Overcoming the current challenges in Desoxylimonin research requires the adoption and integration of advanced analytical, synthetic, and biological evaluation techniques. Traditional methods for extraction, purification, and analysis can be slow and inefficient, while conventional synthesis is often complex and low-yielding jic.ac.uknih.gov.

Identified Research Gaps and Future Directions:

Advanced Analytical and Purification Techniques: The use of modern chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is standard iipseries.orgmdpi.com. However, there is a need to apply more advanced and eco-friendly microextraction techniques and high-resolution mass spectrometry (HRMS) for more sensitive detection and accurate structural elucidation iipseries.org. Two-dimensional gas chromatography (GCxGC) could offer superior resolution for complex extracts researchgate.net.

'Omics' Technologies for Biosynthesis and Mechanism Studies: A "metabologenomics" approach, combining genomics and metabolomics, can be a powerful tool to correlate biosynthetic gene clusters with the production of specific limonoids, thereby accelerating gene discovery northwestern.edu.

Computational Modeling: In silico modeling can aid in predicting the biological activities of novel derivatives, understanding enzyme mechanisms, and designing more efficient synthetic routes, thereby streamlining laboratory efforts hilarispublisher.com.

| Methodology | Application Area | Specific Goal/Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Accurate determination of molecular formulae for novel derivatives and metabolites iipseries.org. |

| Gas Chromatography x Gas Chromatography (GCxGC) | Analysis & Purification | Enhanced separation and resolution of complex mixtures from natural extracts researchgate.net. |

| Supercritical Fluid Extraction (SFE) | Extraction | Green and efficient extraction method to reduce solvent use and improve yield . |

| Metabologenomics | Biosynthesis Research | Correlate gene clusters with specific limonoids to accelerate the discovery of biosynthetic enzymes northwestern.edu. |

| Diversity-Oriented Synthesis | Derivative Development | Rapidly generate structurally diverse compound libraries for biological screening nih.gov. |

| In Silico Docking & Modeling | Mechanistic Studies | Predict interactions with biological targets to guide drug design and prioritize synthetic efforts hilarispublisher.com. |

Addressing Challenges in Desoxylimonin Extraction, Purification, and Large-Scale Production

The translation of Desoxylimonin from a laboratory curiosity to a widely available compound for research or commercial use is currently hindered by significant production challenges. The structural complexity of Desoxylimonin makes total chemical synthesis impractical for large-scale production, meaning supply is reliant on extraction from natural sources, primarily citrus peels and seeds jic.ac.uknih.govmdpi.com.

Identified Research Gaps and Future Directions:

Optimization of Green Extraction Techniques: While solvent extraction is common, it is often time-consuming and uses potentially toxic solvents nih.gov. Research should focus on optimizing green extraction methods, such as supercritical fluid extraction and microwave-assisted extraction, to increase yields, reduce energy consumption, and ensure a safe, high-quality product mdpi.com.

Development of Efficient Purification Protocols: The purification of Desoxylimonin from crude plant extracts is challenging due to the presence of numerous other structurally similar limonoids and interfering compounds mdpi.com. The development of more selective and scalable purification techniques, potentially using advanced chromatography resins or liquid-liquid separation methods like high-speed counter-current chromatography (HSCCC), is needed nih.gov.

Metabolic Engineering for Sustainable Production: The most promising long-term solution for large-scale production is metabolic engineering. Once the biosynthetic pathway is fully elucidated (as discussed in 11.3), the relevant genes can be transferred to a microbial host like Saccharomyces cerevisiae (yeast) or an easily cultivated plant like Nicotiana benthamiana. These platforms can be optimized to produce large quantities of Desoxylimonin in a controlled, sustainable, and cost-effective manner jic.ac.ukmdpi.comresearchgate.net.

Strategic Directions for Academic Collaboration and Interdisciplinary Research on Desoxylimonin

The multifaceted challenges and opportunities in Desoxylimonin research cannot be effectively addressed by isolated research groups. Progress requires a highly collaborative and interdisciplinary approach, bridging the gap between academia and industry, and integrating expertise from diverse scientific fields hilarispublisher.comcontagionlive.com.

Identified Research Gaps and Future Directions:

Formation of Research Consortia: Establishing consortia focused on limonoid research would bring together experts in natural product chemistry, synthetic chemistry, molecular biology, pharmacology, and chemical engineering. Such collaborations are crucial for tackling complex goals, from pathway elucidation to clinical evaluation hilarispublisher.comillinois.edu.

Academia-Industry Partnerships: Partnerships between university research labs and pharmaceutical or biotechnology companies can facilitate the translation of basic research findings into tangible therapeutic solutions hilarispublisher.comuantwerpen.be. Academic labs can focus on discovery and mechanism, while industrial partners can contribute expertise in process scale-up, formulation, and clinical development.

Integration of High-Throughput Technologies: Collaborative platforms, such as automated biological foundries, can accelerate the process of building and testing genetic pathways for metabolic engineering or screening novel derivatives at an unprecedented scale illinois.edu. This integration of automation and artificial intelligence with biological research is a key future direction.

Open-Access Data Sharing: The creation of shared databases for genomic, metabolomic, and pharmacological data on Desoxylimonin and other limonoids would prevent duplicative efforts and foster a more collaborative research environment, accelerating discovery for the entire scientific community.

Q & A

Q. What are the primary biological activities of desoxylimonin, and what experimental methodologies are recommended to assess these activities?

Desoxylimonin, a triterpenoid derivative, demonstrates anticancer, anti-inflammatory, and analgesic properties in preclinical studies . To evaluate these activities:

- Anticancer : Use in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines, with IC₅₀ calculations for potency comparisons .

- Anti-inflammatory : Employ LPS-induced macrophage models (e.g., RAW 264.7 cells) to measure TNF-α or IL-6 suppression via ELISA .

- Analgesic : Apply rodent models (e.g., acetic acid writhing test) to quantify pain response reduction . Note: Validate purity (≥97.5% via HPLC) and structural integrity (1H-NMR) to ensure activity reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.